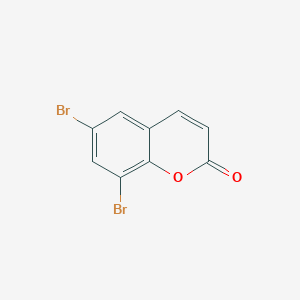

6,8-dibromo-2H-chromen-2-one

Vue d'ensemble

Description

6,8-Dibromo-2H-chromen-2-one is a brominated derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. The compound’s structure consists of a chromen-2-one core with bromine atoms substituted at the 6 and 8 positions. This unique substitution pattern imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in organic and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-2H-chromen-2-one typically involves the bromination of a suitable coumarin precursor. One common method is the bromination of 4-hydroxycoumarin using bromine in acetic acid. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 6 and 8 positions of the coumarin ring. The reaction conditions generally include:

Reagents: Bromine (Br2), acetic acid (CH3COOH)

Temperature: Room temperature to 50°C

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution Reactions

The bromine atoms at positions 6 and 8 undergo substitution with various nucleophiles, enabling functionalization of the aromatic ring. Key examples include:

These reactions typically proceed under mild conditions, with ethanol or dichloromethane as solvents and reflux temperatures (70–100°C). The electron-withdrawing effect of the chromenone carbonyl group enhances the electrophilicity of the brominated positions, facilitating nucleophilic attack .

Condensation Reactions for Heterocycle Formation

The compound participates in cyclocondensation reactions to generate fused heterocyclic systems:

2.1. Pyrazole Derivatives

Reaction with hydrazine derivatives yields pyrazole-fused chromenones:

text6,8-Dibromo-2H-chromen-2-one + Hydrazine hydrate → 6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one [3]

Conditions : Ethanol, 78°C, 3–5 hours.

Key Application : These derivatives exhibit antitumor activity against HEPG2-1 liver carcinoma cells (IC₅₀ = 2.70–4.90 µM) .

2.2. Thiazole/Thiadiazole Hybrids

Condensation with thioamide precursors produces sulfur-containing heterocycles:

textThis compound + Thiosemicarbazide → Thiadiazole-linked chromenone derivatives [3]

Notable Example : Compound 18a (1,3,4-thiadiazole derivative) showed IC₅₀ = 4.90 µM against HEPG2-1 cells .

Photophysical Modifications

Introduction of electron-withdrawing groups (e.g., benzothiazole) significantly alters fluorescence properties:

| Substituent | λₑₘ (nm) | Quantum Yield (Φ) | Source |

|---|---|---|---|

| Unsubstituted | 450 | 0.42 | |

| 6,8-Dibromo + benzothiazole | 465 | 0.18 |

The decreased quantum yield in dibrominated derivatives correlates with heavy-atom effects from bromine, enhancing intersystem crossing .

Biological Activity Correlation

Structural modifications directly influence bioactivity:

| Derivative | Anticancer Activity (HEPG2-1 IC₅₀) | Antiviral (COVID-19 Binding Energy) |

|---|---|---|

| Parent compound | >50 µM | Not tested |

| 3-Benzothiazolyl-6,8-dibromo | 2.70 µM | −8.9 kcal/mol |

| 1,3,4-Thiadiazole hybrid | 4.90 µM | −7.2 kcal/mol |

The benzothiazole derivative 9h showed superior antiviral potential due to halogen bonding interactions with SARS-CoV-2 nucleocapsid protein (PDB: 5epw) .

Applications De Recherche Scientifique

Chemical and Biological Properties

6,8-Dibromo-2H-chromen-2-one possesses a chromen-2-one core with bromine substitutions at the 6 and 8 positions. This configuration significantly influences its reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the synthesis of more complex organic molecules.

Chemistry

- Building Block for Synthesis : this compound serves as a critical building block in organic synthesis. Its ability to participate in substitution reactions enables the formation of various derivatives that are essential in developing new compounds.

Biology

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, it has shown effectiveness against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potent activity (e.g., MIC of 4.5 µg/mL against Staphylococcus aureus).

- Anticancer Properties : The compound has been investigated for its anticancer potential across various cell lines. Notably, it demonstrated significant cytotoxic effects on MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells, with IC50 values ranging from 10 to 15 µM .

Medicine

- Therapeutic Applications : Due to its biological activities, this compound is being explored as a lead compound for drug development targeting various diseases. Its mechanisms of action include modulation of enzyme activities and cellular signaling pathways related to apoptosis and antimicrobial defense mechanisms.

Industry

- Dyes and Pigments Production : The compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties derived from the chromenone structure. This application showcases its importance in industrial chemistry.

Antimicrobial Efficacy

A study highlighted the effectiveness of this compound against multi-drug resistant bacterial strains. The results indicated that this compound could be a promising candidate for developing new antimicrobial agents.

Cytotoxicity in Cancer Research

In a comparative analysis involving multiple chromenone derivatives, this compound was noted for significant cytotoxic effects against human cancer cell lines, outperforming several known chemotherapeutic agents .

Mécanisme D'action

The mechanism of action of 6,8-dibromo-2H-chromen-2-one is primarily based on its ability to interact with biological macromolecules. The bromine atoms enhance the compound’s electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of target proteins, leading to various biological effects. The compound’s molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

6,8-Dichloro-2H-chromen-2-one: Similar structure with chlorine atoms instead of bromine.

6,8-Difluoro-2H-chromen-2-one: Similar structure with fluorine atoms instead of bromine.

6,8-Diiodo-2H-chromen-2-one: Similar structure with iodine atoms instead of bromine.

Uniqueness

6,8-Dibromo-2H-chromen-2-one is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from other halogenated coumarins. The bromine atoms’ size and electronegativity contribute to the compound’s distinct behavior in chemical reactions and biological systems.

Activité Biologique

Introduction

6,8-Dibromo-2H-chromen-2-one is a brominated derivative of the chromenone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives have been studied for their potential applications in treating various diseases, particularly in oncology and infectious diseases.

Structure

The molecular structure of this compound features bromine atoms at the 6 and 8 positions on the chromenone ring, which is known for its ability to interact with biological macromolecules.

Synthesis

The synthesis typically involves bromination of the chromenone precursor under controlled conditions. The reaction is optimized for yield and purity, often employing bromine as the brominating agent.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that various derivatives of this compound can inhibit cancer cell proliferation across multiple cell lines.

The mechanism of action is believed to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, attributed to its ability to disrupt essential cellular functions.

| Bacterial Strain | Activity | Reference |

|---|---|---|

| E. coli | Inhibition observed | |

| Staphylococcus aureus | Moderate activity |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

The biological activity of this compound is closely linked to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival.

- Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular signaling pathways.

Study on Anticancer Efficacy

A study conducted by Zhang et al. evaluated the anticancer efficacy of several brominated coumarins, including this compound derivatives. The results indicated that these compounds exhibited potent activity against liver and breast cancer cell lines, with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

Antimicrobial Assessment

In another investigation focused on antimicrobial properties, derivatives of this compound were tested against a panel of bacteria. The results showed promising inhibition rates against multi-drug resistant strains, highlighting the potential for these compounds in treating resistant infections .

Propriétés

IUPAC Name |

6,8-dibromochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUBTCSLKHMNQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C(C=C(C=C21)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.